Boc-L-cysteic acid

Catalog No.
S685951
CAS No.
277316-57-1
M.F
C8H15NO7S
M. Wt
269.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-cysteic acid

CAS Number

277316-57-1

Product Name

Boc-L-cysteic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid

Molecular Formula

C8H15NO7S

Molecular Weight

269.27 g/mol

InChI

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1

InChI Key

OBDTYOCDTWYTGV-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O

Boc-L-cysteic acid is an N-alpha-Boc-protected, sulfonated aliphatic amino acid utilized primarily to introduce permanent negative charges and extreme aqueous solubility into synthetic peptides, fluorophores, and biomaterials. Unlike standard hydrophobic or weakly acidic amino acids, the sulfonic acid side chain remains fully ionized across a broad pH range, making it a critical structural anchor for membrane-localizing dyes and a potent solubilizing tag for radiopharmaceutical precursors. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solid- and solution-phase peptide synthesis workflows, allowing orthogonal deprotection under mildly acidic conditions (e.g., using trifluoroacetic acid) while preserving base-sensitive downstream conjugates [1].

Generic substitution with unprotected L-cysteic acid is unviable for procurement because its zwitterionic nature renders it highly insoluble in standard coupling solvents like DMF or NMP, and the lack of N-terminal protection leads to uncontrolled polymerization during activation. Substituting with Boc-L-cysteine replaces the sulfonic acid with a reactive thiol, which is prone to oxidative disulfide scrambling and fails to provide the permanent negative charge required for membrane anchoring or massive aqueous solubility. Furthermore, while Fmoc-L-cysteic acid is available, its required deprotection conditions (e.g., 20% piperidine) actively degrade base-sensitive fluorophores and delicate radiochemical scaffolds, making the acid-labile Boc-L-cysteic acid the strict requirement for complex, base-intolerant synthetic routes [1].

High-Yield Installation of Negatively Charged Membrane Anchors

In the synthesis of complex rhodamine voltage reporters (RhoVRs), a negatively charged functional group is strictly required for proper membrane localization and voltage sensitivity. Boc-L-cysteic acid enables the installation of this critical anchor via a HATU-mediated coupling to piperazine-functionalized intermediates, followed by TFA deprotection, achieving a 78% isolated yield over two steps. Comparatively, omitting this sulfonated anchor or using uncharged linkers results in a complete loss of voltage sensitivity (0% ΔF/F), proving that Boc-L-cysteic acid is essential for both the synthetic processability and the functional viability of the final optical sensor [1].

Evidence DimensionSynthetic yield and functional voltage sensitivity
Target Compound DataBoc-L-cysteic acid (78% coupling/deprotection yield; >30% ΔF/F per 100 mV sensitivity)
Comparator Or BaselineUncharged/PEG linkers (0% voltage sensitivity)
Quantified DifferenceMaintains 78% process yield while rescuing functional membrane localization that is entirely lost (0% sensitivity) in non-sulfonated analogs
ConditionsHATU-mediated solution-phase coupling in DMF, followed by TFA deprotection

Buyers synthesizing membrane-bound sensors or probes must procure this specific compound to ensure both high coupling yields and the mandatory electrostatic profile for cellular localization.

Coupling Reagent Optimization for Highly Polar Sulfonated Substrates

The extreme polarity of the sulfonic acid moiety in Boc-L-cysteic acid can complicate standard activation strategies. Quantitative synthetic studies on modifying cyclic RGD peptides demonstrate that preactivating Boc-L-cysteic acid with TFFH (tetramethylfluoroformamidinium hexafluorophosphate) yields significantly cleaner reaction mixtures and higher isolated yields (17% overall for a dual-modified complex conjugate) compared to traditional uronium or phosphonium reagents. When HATU or PyAOP were used as comparators, they resulted in inferior reaction profiles and lower yields for this specific building block [1].

Evidence DimensionReaction cleanliness and isolated yield
Target Compound DataBoc-L-cysteic acid activated with TFFH (Cleaner profile, optimized 17% isolated yield for complex dual-conjugate)
Comparator Or BaselineBoc-L-cysteic acid activated with HATU or PyAOP (Lower yields, higher impurity burden)
Quantified DifferenceTFFH strictly outperforms HATU/PyAOP for activating this highly polar substrate in solution-phase bioconjugation
ConditionsSolution-phase coupling to the free ε-amine of lysine on NC100717 peptide in DMF with DIPEA

Informs procurement teams that purchasing Boc-L-cysteic acid should be paired with TFFH rather than standard HATU to maximize process efficiency and minimize purification bottlenecks.

Extreme Aqueous Solubility Enhancement for Radiochemical Precursors

In the formulation of radiopharmaceutical precursors, organic solvents must often be minimized, requiring the peptide to be soluble in concentrated aqueous buffers. The conjugation of two Boc-L-cysteic acid residues to a highly hydrophobic cyclic RGD peptide core successfully shifted its solubility profile, allowing complete dissolution in 0.4 M aqueous acetate buffer. This modification enabled a >90% radiochemical conjugation yield with 18F-FENMA at 60 °C in 60 minutes. The unmodified baseline peptide lacked the necessary solubility in this concentrated aqueous environment, preventing efficient radiolabeling [1].

Evidence DimensionPrecursor solubility and radiochemical conjugation yield
Target Compound DataBoc-L-cysteic acid-modified peptide (Fully soluble in 0.4 M aqueous buffer; >90% conjugation yield)
Comparator Or BaselineUnmodified core peptide (Insufficient aqueous solubility for efficient reaction)
Quantified DifferenceThe addition of the sulfonated building block transforms a non-viable hydrophobic precursor into a highly reactive, water-soluble substrate
Conditions0.4 M acetate buffer, pH 5, reacted with 18F-FENMA at 60 °C

Crucial for radiochemists who need to procure a reliable, permanent solubilizing tag to force hydrophobic macrocycles into aqueous compatibility for late-stage labeling.

Electrostatic Tuning of Protein-Based Hydrogel Networks

When engineering elastin-like polypeptide (ELP) hydrogels, introducing permanent negative charges is necessary to modulate stress relaxation and cell-material interactions. Boc-L-cysteic acid can be directly coupled to the primary amines of ELPs using HATU/DIEA in a DMF/DMSO solvent mixture. Unlike non-sulfonated analogs, the incorporation of the cysteic acid moiety successfully alters the hydrogel network connectivity, directly regulating neural progenitor cell stemness and differentiation [1].

Evidence DimensionHydrogel network charge density and cell stemness maintenance
Target Compound DataBoc-L-cysteic acid-functionalized ELP (Maintains β-catenin activity and Nestin/SOX2 expression in neural progenitor cells)
Comparator Or BaselineNon-sulfonated ELP hydrogels (Fail to provide the required electrostatic environment for stemness maintenance)
Quantified DifferenceSulfonation via Boc-L-cysteic acid provides the necessary charge density to maintain stemness markers that are otherwise lost in unmodified networks
ConditionsHATU/DIEA coupling to ELP primary amines in DMF/DMSO

Essential for biomaterial scientists procuring building blocks to precisely tune the electrostatic properties and biological performance of protein-based hydrogels.

Synthesis of Voltage-Sensitive Cellular Probes

Boc-L-cysteic acid is the required building block for installing negatively charged membrane anchors on rhodamine-based voltage reporters (RhoVRs). Its orthogonal Boc-protection allows for mild TFA deprotection, avoiding the base-catalyzed degradation of the fluorophore that would occur if Fmoc-L-cysteic acid were used, while ensuring the high coupling yields (78%) required for complex dye synthesis [1].

Solubilization Tags for Radiopharmaceutical Precursors

For cyclic peptides and highly hydrophobic targeting ligands that must undergo radiolabeling in concentrated aqueous buffers (e.g., 0.4 M acetate), Boc-L-cysteic acid serves as a highly effective solubility tag. Its incorporation guarantees dissolution in aqueous media, enabling >90% radiochemical yields during 18F-prosthetic group conjugation without the need for organic co-solvents [2].

Electrostatic Tuning of Engineered Biomaterials

In the development of functionalized hydrogels and elastin-like polypeptides (ELPs), Boc-L-cysteic acid is utilized to precisely introduce permanent negative charges via standard HATU/DIEA coupling to primary amines. This allows researchers to modulate network connectivity and cell-material interactions without relying on volatile or oxidation-prone thiol alternatives like Boc-L-cysteine [3].

XLogP3

-0.6

Sequence

X

Dates

Last modified: 08-15-2023

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